molecular formula C9H11N3O2S B6607745 N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide CAS No. 904063-29-2

N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide

Cat. No.: B6607745
CAS No.: 904063-29-2
M. Wt: 225.27 g/mol
InChI Key: QGYPDUPDPRRMTM-IZZDOVSWSA-N
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Description

N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a hydrazinecarbonyl group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Thiophene-2-carbaldehyde+Hydrazine hydrateThiophene-2-carbaldehyde hydrazone\text{Thiophene-2-carbaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{Thiophene-2-carbaldehyde hydrazone} Thiophene-2-carbaldehyde+Hydrazine hydrate→Thiophene-2-carbaldehyde hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide.

    Thiophene-2-carbaldehyde hydrazone+Ethyl chloroformateN-ethyl-1-N’-[(thiophen-2-yl)methylidene]hydrazinecarbonylformamide\text{Thiophene-2-carbaldehyde hydrazone} + \text{Ethyl chloroformate} \rightarrow \text{N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide} Thiophene-2-carbaldehyde hydrazone+Ethyl chloroformate→N-ethyl-1-N’-[(thiophen-2-yl)methylidene]hydrazinecarbonylformamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Corresponding hydrazine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide has diverse applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

  • Biology: : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

  • Medicine: : Research into its pharmacological effects is ongoing, with studies focusing on its potential as a therapeutic agent for various diseases.

  • Industry: : It is used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.

Mechanism of Action

The mechanism by which N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune responses. The exact pathways depend on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde hydrazone: A precursor in the synthesis of N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide.

    N-ethylhydrazinecarboxamide: A structurally related compound with similar hydrazine and ethyl groups but lacking the thiophene ring.

    Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide is unique due to the combination of its thiophene ring and hydrazinecarbonyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new scientific frontiers.

Properties

IUPAC Name

N-ethyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-2-10-8(13)9(14)12-11-6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,10,13)(H,12,14)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYPDUPDPRRMTM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NN=CC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C(=O)N/N=C/C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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